![molecular formula C11H10N4O B026232 1,3-Di(pyridin-3-yl)urea CAS No. 39642-60-9](/img/structure/B26232.png)
1,3-Di(pyridin-3-yl)urea
Overview
Description
1,3-Di(pyridin-3-yl)urea is a chemical compound . It is also known as N-(3-pyridinyl)urea .
Synthesis Analysis
The synthesis of 1,3-disubstituted ureas, which includes 1,3-Di(pyridin-3-yl)urea, can be achieved by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields of up to 82% and by the reactions of bicyclo[2.2.1]heptan-2-amine and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole in yields of up to 94% .Molecular Structure Analysis
The molecular weight of 1,3-Di(pyridin-3-yl)urea is 214.22300 . The InChI code is 1S/C6H7N3O/c7-6(10)9-5-2-1-3-8-4-5/h1-4H, (H3,7,9,10) .Chemical Reactions Analysis
1,3-Di(pyridin-3-yl)urea can be used in the copper(I)-catalyzed aerobic oxidation of primary alcohols to aldehydes .Physical And Chemical Properties Analysis
1,3-Di(pyridin-3-yl)urea has a density of 1.37g/cm3 and a boiling point of 299.3ºC at 760 mmHg . It has a melting point of 188-190 .Scientific Research Applications
Inhibitor of RNA Virus Replication
1,3-Disubstituted ureas, such as 1,3-Di(pyridin-3-yl)urea, are known to be effective inhibitors of RNA virus replication . They have been studied as potential antiviral agents against RNA viruses like SARS-CoV and HIV-1 .
Soluble Epoxide Hydrolase Inhibitor
These compounds are also known as potent inhibitors of soluble human epoxide hydrolase (sEH), a promising target in the treatment of hypertension, inflammation, and pain syndromes .
Synthesis of Heterocyclic Compounds
Ureas are universal building blocks for the synthesis of various heterocyclic compounds . The 1,3-disubstituted ureas can be synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines .
Treatment of Multiple Sclerosis
1,3-Di(pyridin-3-yl)urea is an impurity of Dalfampridine, which is used to improve walking in people suffering from multiple sclerosis .
Treating Injured Mammalian Nerve Tissue
This compound may also be used for treating injured mammalian nerve tissue .
Friedel–Crafts Alkylation
The compound has been used in the Friedel–Crafts alkylation of indole and β-nitrostyrene .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,3-Di(pyridin-3-yl)urea is known to be a potent inhibitor of RNA virus replication and soluble epoxide hydrolase (sEH) . sEH is a promising target in the treatment of hypertension, inflammation, and pain syndromes .
Mode of Action
It is known that 1,3-disubstituted ureas, a class to which 1,3-di(pyridin-3-yl)urea belongs, are effective inhibitors of seh . They likely interact with the enzyme to prevent it from functioning, thereby inhibiting the biochemical pathways it is involved in.
Biochemical Pathways
The inhibition of sEH by 1,3-Di(pyridin-3-yl)urea affects the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation . By inhibiting sEH, the compound prevents the breakdown of EETs, leading to their accumulation and enhanced anti-inflammatory and vasodilatory effects .
Result of Action
The inhibition of sEH by 1,3-Di(pyridin-3-yl)urea leads to the accumulation of EETs, which have anti-inflammatory and vasodilatory effects . This can result in the alleviation of symptoms associated with conditions like hypertension and inflammation .
properties
IUPAC Name |
1,3-dipyridin-3-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYIFBGXLCPMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356071 | |
Record name | 1,3-Di(pyridin-3-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(pyridin-3-yl)urea | |
CAS RN |
39642-60-9 | |
Record name | 1,3-Di(pyridin-3-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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